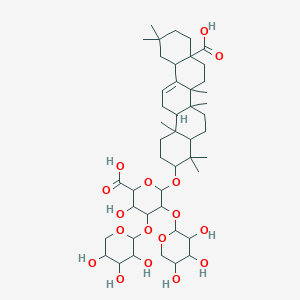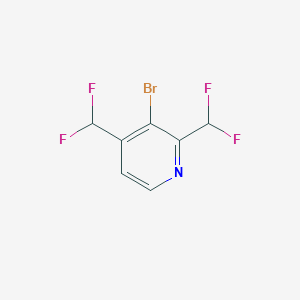
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and trifluoromethoxybenzene.
Formation of Intermediate: The initial step involves the nitration of 4-fluoroaniline to form 4-fluoro-2-nitroaniline. This intermediate is then subjected to reduction conditions to yield 4-fluoro-2-aminobenzene.
Cyclization: The 4-fluoro-2-aminobenzene undergoes cyclization with trifluoromethoxybenzene in the presence of a suitable catalyst to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitro group to an amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Applications De Recherche Scientifique
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to improved efficacy.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- can be compared with other fluorinated benzimidazole derivatives, such as:
1H-Benzimidazole, 4-fluoro-7-methyl-: Similar structure but with a methyl group instead of trifluoromethyl.
1H-Benzimidazole-6-carboxaldehyde, 7-fluoro-: Contains a carboxaldehyde group instead of trifluoromethoxy.
The uniqueness of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
2149591-29-5 |
|---|---|
Formule moléculaire |
C9H3F7N2O |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
4-fluoro-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-2-4(19-9(14,15)16)6-5(3)17-7(18-6)8(11,12)13/h1-2H,(H,17,18) |
Clé InChI |
JCOMHDOONCGSHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


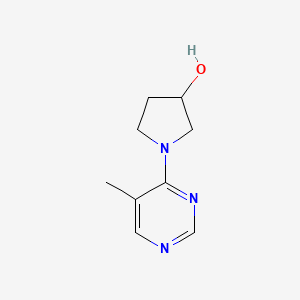

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
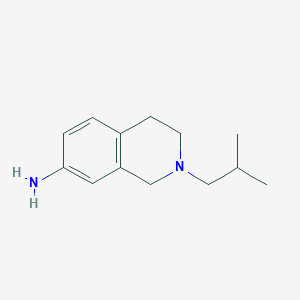

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)

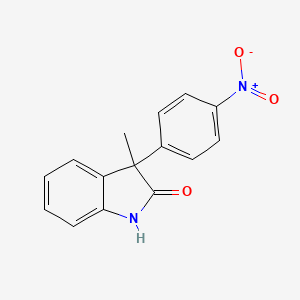

![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)

